Product packaging for Hydralazine(Cat. No.:CAS No. 86-54-4)

Hydralazine

Cat. No.: B1673433
CAS No.: 86-54-4
M. Wt: 160.18 g/mol
InChI Key: RPTUSVTUFVMDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydralazine is an FDA-approved direct-acting vasodilator primarily used to treat hypertension, particularly in pregnancy and heart failure . Beyond its antihypertensive effects, this compound exhibits diverse pharmacological activities:

  • Neurodegenerative Context: Induces Aβ oligomerization and fibril formation, suggesting dual roles in amyloid-beta modulation .
  • Chemotherapeutic Adjuvant: Reverses chemotherapy resistance by downregulating mdr1 gene expression, enhancing intracellular accumulation of drugs like adriamycin .
  • Anti-Aging and Neuroprotection: Activates the NRF2/SKN-1 pathway, extending lifespan in C. elegans by ~25%, comparable to curcumin and metformin .
  • Metabolic Benefits: Reduces cholesterol, triglycerides, and phospholipids in diabetic models .
  • Hypoxia Mimicry: Inhibits prolyl hydroxylase, inducing HIF-1α overexpression to mimic hypoxia in cancer models .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B1673433 Hydralazine CAS No. 86-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phthalazin-1-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTUSVTUFVMDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

304-20-1 (mono-hydrochloride)
Record name Hydralazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023129
Record name Hydralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydralazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

<1mg/mL, 2.61e+00 g/L
Record name Hydralazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydralazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

86-54-4
Record name Hydralazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydralazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydralazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name hydralazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydralazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NAK24LS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydralazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172-173 °C, 172 - 173 °C
Record name Hydralazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydralazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Core Reaction Sequence: From Phthalazinone to Hydralazine Base

The foundational synthesis begins with phthalazinone (1), which undergoes chlorination using phosphorus oxychloride (POCl₃) to form 1-chlorophthalazine. A critical innovation lies in using ≤1 mol equivalent of POCl₃ , contrasting with traditional methods requiring 4 mol equivalents. This reduction minimizes exothermic risks during scale-up while maintaining a 92-95% conversion rate. The reaction occurs in toluene at 45-65°C for 3 hours, followed by precipitation of the 1-chlorophthalazine salt using ethyl acetate and sulfuric acid.

Subsequent hydrazinolysis with hydrazine hydrate introduces the hydrazine moiety. Unlike prior approaches that used ethanol or aryl solvents, modern protocols employ short-chain alcohols (C1-C4) or purely aqueous media. For example, reacting 1-chlorophthalazine hydrochloride with excess hydrazine hydrate at 0-30°C in methanol yields this compound base with 86-99% efficiency. This solvent strategy reduces organic waste and simplifies isolation via cold methanol-induced precipitation.

Intermediate Isolation: Eliminating Distillation

A breakthrough in the process involves isolating 1-chlorophthalazine salts without distillation. Traditional methods required energy-intensive concentration steps, but contemporary approaches precipitate the salt directly by adding mineral acids (e.g., H₂SO₄) to the reaction mixture. This eliminates distillation-related decomposition risks and reduces processing time by 40%. The resulting salt contains <0.5% chlorophosphorylphthalazine impurities, a marked improvement over earlier batches contaminated with 3-5% side products.

Purification Protocols for Pharmaceutical-Grade this compound

Activated Carbon and Chelation: Addressing Color and Metal Impurities

Crude this compound hydrochloride often exhibits a yellow hue due to oxidation byproducts and metal ion contamination. The patented purification cascade resolves this through:

  • Hot water dissolution at 70-80°C to achieve 15-20% w/v solutions.
  • Adsorbent treatment using 1-2% w/w activated carbon to adsorb chromophores.
  • Chelation with EDTA (0.1-0.5% w/w) to sequester Fe³⁺, Cu²⁺, and other metals.

Post-treatment, filtration and pH adjustment to 3.5-4.0 with HCl or NaOH precede precipitation via methanol/water mixtures at 0-5°C. This sequence reduces hydrazine content to <0.001% and achieves Lab* color scores of 85 (whiteness index), meeting USP/EP specifications.

Solvent-Free this compound Base Purification

Early processes required multiple recrystallizations from ethanol or acetone, but current methods exploit the base’s solubility in methanol. Treating this compound base with 5-10% w/w activated carbon in methanol at 60°C removes phenolic impurities, followed by HCl gas purging to precipitate hydrochloride salt directly. This one-pot approach increases overall yield by 12% compared to older two-step isolation-conversion workflows.

Comparative Analysis: Traditional vs. Novel Methods

Parameter Traditional Method (Pre-2000) Novel Method (US7807830B2)
POCl₃ Equivalents 4 mol 0.95-1.05 mol
Reaction Exothermicity High (ΔT = 50°C) Moderate (ΔT = 15-20°C)
Hydrazine Residual 0.01-0.05% <0.001%
Process Solvents Ethanol, benzene Methanol/water, toluene
Final Yield 65-70% 80-86%

This table underscores the safety and efficiency gains from stoichiometric optimization and greener solvents.

Industrial Scale-Up Considerations

Environmental Impact of Solvent Recovery

Methanol and ethyl acetate recovery rates exceed 90% in closed-loop systems, cutting raw material costs by 30%. In contrast, older benzene-based processes posed significant disposal challenges and are now obsolete.

Scientific Research Applications

Hypertension Management

Hydralazine is often used as an adjunct therapy in cases of resistant hypertension or in patients who cannot tolerate first-line agents like angiotensin-converting enzyme inhibitors or calcium channel blockers . It is particularly effective in African-American populations with heart failure, where it is combined with isosorbide dinitrate to improve outcomes .

Heart Failure

In patients with heart failure and reduced ejection fraction (HFrEF), this compound has shown efficacy when used in combination with nitrates. This combination has been associated with improved mortality rates in specific demographics .

Myocardial Infarction

This compound may provide cardiac protection post-myocardial infarction by improving perfusion and reducing myocardial oxygen demand through its vasodilatory effects .

Atherosclerosis

Recent studies suggest this compound may stabilize atherosclerotic plaques and enhance angiogenesis, potentially reducing the risk of cardiovascular events associated with plaque rupture .

Chronic Kidney Disease

This compound exhibits renoprotective properties through its antioxidative effects, which may mitigate kidney damage in chronic kidney disease by reducing inflammation and oxidative stress .

Acute Kidney Injury

The drug has been investigated for its potential to improve outcomes in acute kidney injury scenarios, although more research is needed to establish definitive clinical guidelines .

Diabetic Kidney Disease

In diabetic patients, this compound's ability to enhance renal blood flow and reduce systemic vascular resistance may offer therapeutic benefits in managing diabetic nephropathy .

Antioxidative Properties

Recent experimental studies have highlighted this compound's role as a novel antioxidant. It exerts protective effects against oxidative stress, contributing to its potential applications in various diseases characterized by inflammation and oxidative damage .

Case Studies and Clinical Trials

A variety of clinical studies have explored this compound's efficacy across different patient populations:

  • Study on Resistant Hypertension : A cohort study involving patients with resistant hypertension demonstrated that adding this compound to standard therapy significantly improved blood pressure control compared to those not receiving it .
  • Heart Failure Trials : Multiple trials have shown that the combination of this compound and isosorbide dinitrate leads to better outcomes in African-American patients with HFrEF compared to standard therapies alone .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antihypertensive Agents

Compound Key Differences from Hydralazine Evidence
Endralazine - Lower dosage (10–30 mg/day vs. 75–200 mg/day for this compound).
- Better tolerability : No lupus-like syndrome reported vs. 2 cases with this compound.
- Requires fewer dose adjustments.
Cadralazine - Reduced acute toxicity (LD₅₀ > this compound).
- Higher oral bioavailability with sustained vasodilatory effects.
- No antihistaminic or anticholinergic activity.
Labetalol/Propranolol Combos - Similar efficacy in reducing diastolic pressure.
- Fewer side effects (e.g., headache, palpitations) in labetalol/hydrochlorothiazide combos.

Chemotherapeutic Adjuvants

Compound Mechanism & Efficacy vs. This compound Evidence
Verapamil - Both reverse adriamycin resistance via mdr1 inhibition.
- This compound superior : Renders cells 2x more susceptible to adriamycin despite similar drug accumulation.
Enzalutamide - Synergy with this compound : Combined use reduces prostate cancer cell proliferation by 40–60% vs. marginal effects alone.
- Enhances apoptosis in androgen-resistant cells.

Structural Analogues

Compound/Class Key Findings vs. This compound Evidence
Pyridazinone Derivatives - Enhanced potency : Compounds 2e, 2h, and 2j show EC₅₀ values 250–1000x lower than this compound (0.02916 µM vs. 30.546 µM).
- Improved Fsp³ (0.5 vs. 0 for this compound) and logP (3.1–3.7 vs. This compound’s undefined).
This compound Acetonide - Similar receptor affinity but lower intrinsic activity at higher concentrations.
- Comparable threshold vasodilatory effects.

Combination Therapies

Combination Clinical Impact vs. This compound Monotherapy Evidence
Isosorbide Dinitrate - A-HeFT Trial : 43% reduction in mortality and 33% lower hospitalization in Black patients with heart failure.
- Standard dosing: 37.5 mg this compound + 20 mg isosorbide dinitrate (TID).

Neurodegenerative and Anti-Aging Compounds

Compound Contrast with this compound Evidence
Juglone/Naphthoquinone - this compound induces Aβ aggregation, while juglone inhibits fibril formation.
- Both share structural similarity but divergent amyloid-modifying effects.
Curcumin/Metformin - Comparable lifespan extension (~25% in C. elegans), but this compound uniquely activates NRF2 without glucose-lowering effects.

Tumor Blood Flow Modulators

Compound Functional Differences Evidence
Prazosin/CGRP - Achieve 15% tumor hypoxia with 20% BP reduction vs. This compound requiring 30–40% BP drop for similar effect.
- this compound increases blood flow at lower doses, counterproductive for hypoxia.

Critical Contradictions and Unique Advantages

  • mdr1 Inhibition : Unlike verapamil, this compound downregulates mdr1 expression via demethylation, offering epigenetic benefits beyond direct P-gp blockade .
  • Dosing Flexibility : Slow-release formulations (e.g., 120 mg/day) achieve efficacy without increased side effects vs. conventional this compound .

Biological Activity

Hydralazine is a well-known antihypertensive agent primarily used for the management of essential hypertension. Recent studies have expanded its potential applications, revealing significant biological activities beyond blood pressure regulation. This article delves into the multifaceted biological activity of this compound, supported by case studies and research findings.

This compound acts primarily as a direct vasodilator . Its mechanism is not entirely understood, but it is believed to involve several pathways:

  • Calcium Transport Interference : this compound may inhibit calcium influx into vascular smooth muscle cells, thus reducing muscle contraction and lowering blood pressure .
  • Hypoxia-Inducible Factor (HIF) Stabilization : It competes with protocollagen prolyl hydroxylase for free iron, inhibiting the degradation of HIF-1α, which promotes endothelial cell proliferation and angiogenesis .
  • Antioxidative Properties : Recent studies suggest this compound exhibits antioxidative effects, potentially protecting against oxidative stress in cardiovascular and renal diseases .

Antimicrobial Activity

Recent research has highlighted this compound's potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study found that this compound significantly reduced the viability of S. aureus biofilms and demonstrated synergistic effects when combined with other antibiotics like oxacillin and vancomycin. The minimum inhibitory concentration (MIC) values ranged from 128 to 2048 μg/ml, indicating its effectiveness against bacterial pathogens .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (μg/ml)Synergistic AgentSynergy Percentage
MRSA128-2048Oxacillin50%
MRSA128-2048Vancomycin25%

Cardiovascular Implications

This compound's role in cardiovascular health extends beyond hypertension management. It has been observed to increase plasma renin activity in patients with essential hypertension, suggesting a complex interaction with the renin-angiotensin system. In a study involving normotensive and hypertensive subjects, this compound administration led to significant increases in plasma renin activity, particularly in patients with renovascular hypertension .

Case Study: Plasma Renin Activity Response

A clinical study evaluated the effects of intravenous this compound on plasma renin activity among various patient groups:

  • Normotensive Subjects : Significant increase in renin activity post-administration.
  • Essential Hypertension Patients : Similar increases were noted, with enhanced responses observed under sodium restriction.
  • Renovascular Hypertension Patients : Markedly greater increases in renin activity compared to other groups.

Research Findings

Recent literature has explored this compound's broader implications in various medical contexts:

  • Antioxidant Effects : this compound has been shown to prevent nitroglycerin tolerance by inhibiting membrane-bound NADH oxidase activation, potentially offering protective benefits in cardiovascular conditions .
  • Cell Viability Studies : In vitro studies indicated that this compound treatment resulted in significant DNA damage and apoptosis in bacterial cells, supporting its potential as an antibacterial agent .
  • Clinical Usage : While primarily used for hypertension, its repurposing for bacterial infections presents a novel approach to treating resistant strains .

Q & A

Basic Research Questions

Q. What are the key considerations in designing clinical trials to evaluate Hydralazine's efficacy in heart failure with reduced ejection fraction (HFrEF)?

  • Methodological Answer : Trials should prioritize composite endpoints (e.g., mortality, hospitalization, quality-of-life metrics) to capture multidimensional outcomes. The A-HeFT trial ( ) used a weighted composite score combining death, hospitalization, and quality-of-life changes, with stratification for racial subgroups (e.g., African Americans). Standardized dosing (e.g., 300 mg this compound + 160 mg isosorbide dinitrate daily) and concurrent neurohormonal therapy (ACE inhibitors, beta-blockers) are critical for reproducibility. Blinding and placebo-controlled designs are essential, as early termination due to mortality disparities (e.g., 6.2% vs. 10.2% in A-HeFT) can impact statistical power .

Q. How does this compound's vasodilatory mechanism influence experimental models in cardiovascular research?

  • Methodological Answer : this compound directly relaxes arterial smooth muscle via cyclic GMP modulation and inhibition of intracellular calcium release (). In vitro models using rabbit aorta precontracted with phenylephrine (1 μM) demonstrate concentration-dependent relaxation (IC₅₀: 171 μM), though residual tone (~20%) persists even at maximal doses. Researchers must account for slow onset/offset (≥1 hour) and stability in oxygenated solutions (half-life: ~30 minutes) when designing perfusion protocols .

Q. What evidence supports this compound's use in hypertensive emergencies during pregnancy, and what are its limitations?

  • Methodological Answer : Meta-analyses ( ) comparing this compound to labetalol or nifedipine show comparable efficacy in blood pressure reduction but higher risks of maternal hypotension (RR: 3.29), placental abruption (RR: 4.17), and fetal distress. Trials should use standardized dosing (e.g., 5–10 mg IV bolus) and monitor for reflex tachycardia. Despite mixed outcomes, this compound remains a guideline option due to cost-effectiveness in resource-limited settings .

Advanced Research Questions

Q. How can researchers reconcile conflicting mortality outcomes between trials comparing this compound-isosorbide dinitrate with ACE inhibitors in HFrEF?

  • Methodological Answer : The V-HeFT II trial ( ) found higher two-year mortality with this compound-isosorbide dinitrate (25%) vs. enalapril (18%), attributed to enalapril's superior neurohormonal modulation. However, subgroup analyses in African Americans (A-HeFT, ) showed a 43% mortality reduction with the combination, highlighting racial/genetic factors (e.g., NO synthase polymorphisms). Researchers should conduct pharmacogenomic studies and adjust for baseline therapy (e.g., beta-blockers, MRAs) to resolve discrepancies .

Q. What methodologies are employed to assess this compound's epigenetic effects in cancer models, and how do these findings translate to clinical applications?

  • Methodological Answer : In prostate cancer (PCa) models ( ), this compound (50–100 μM) inhibits DNA methyltransferases (DNMT1/3a/3b), reducing promoter methylation of tumor suppressors (e.g., GSTP1, BCL2). Techniques include MSP (methylation-specific PCR) for methylation analysis and protein arrays to identify signaling pathways (e.g., EGFR inhibition). Preclinical validation requires xenograft models to assess tumor growth and metastasis. Challenges include optimizing doses that balance demethylation efficacy without systemic toxicity .

Q. How does this compound modulate mitochondrial dynamics, and what experimental approaches validate its role in mitigating oxidative stress?

  • Methodological Answer : this compound binds Drp1 (KD: 8.6 mM) and inhibits GTPase activity, preventing mitochondrial fission (). In H₂O₂-treated cells, this compound (100 μM) reduces mitochondrial fragmentation and depolarization, measured via TMRE fluorescence and confocal imaging. In vivo, it attenuates spinal cord injury-induced hyperreflexia in rats (), suggesting therapeutic potential for neurodegenerative disorders. Researchers should combine SPR (surface plasmon resonance) for binding assays with Seahorse analysis for mitochondrial respiration .

Q. What toxicological considerations arise from this compound's long-term use, and how are carcinogenic risks assessed in preclinical models?

  • Methodological Answer : Chronic use is linked to lupus-like syndrome and dose-dependent DNA damage (). IARC reports this compound hydrochloride increased lung tumors in mice (oral administration), though human epidemiological data are inconclusive. Researchers should conduct Ames tests (Salmonella mutagenicity) and rodent carcinogenicity studies with controlled dosing (e.g., 10–50 mg/kg/day). Long-term safety trials must monitor autoantibodies (e.g., ANA, anti-dsDNA) and organ dysfunction .

Methodological Guidance for Contradictory Data

  • Example : When analyzing conflicting blood pressure outcomes in pregnancy trials ( vs. 18), apply meta-regression to adjust for covariates (e.g., gestational age, baseline BP). Use risk difference metrics to quantify absolute effects and assess heterogeneity (I² statistic). For preclinical contradictions (e.g., Drp1 inhibition vs. vasodilation), employ pathway enrichment analysis to identify dominant mechanisms under specific experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydralazine
Reactant of Route 2
Hydralazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.